molecular formula C22H28ClFN2O4 B1258476 2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one;dihydrate;hydrochloride CAS No. 1937215-88-7

2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one;dihydrate;hydrochloride

Cat. No.: B1258476
CAS No.: 1937215-88-7
M. Wt: 438.9 g/mol
InChI Key: NZKANSJXJCILHS-UHFFFAOYSA-N
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Description

Roluperidone hydrochloride is a novel cyclic amide derivative that acts as an antagonist for serotoninergic 5-HT2A, sigma 2, and alpha-1 adrenergic receptors. It is under development by Minerva Neurosciences for the treatment of schizophrenia, particularly targeting negative symptoms such as alogia, avolition, asociality, and apathy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of roluperidone hydrochloride involves several key steps:

    Boc Protection: The Boc protection of 4-aminomethylpiperidine yields tert-butyl 4-aminomethylpiperidine-1-carboxylate hydrochloride.

    Free-Radical Halogenation: Ethyl o-toluate undergoes free-radical halogenation to form ethyl 2-(bromomethyl)benzoate.

    Intermediate Reaction: The reaction between the two intermediates leads to 2-[(1-tert-butoxycarbonylpiperidin-4-yl)methyl]isoindolin-1-one.

    Deprotection: Deprotection yields 2-(piperidin-4-ylmethyl)-3H-isoindol-1-one; hydrochloride.

    Alkylation: Alkylation of the secondary nitrogen with 2-chloro-4’-fluoroacetophenone completes the synthesis of roluperidone.

Industrial Production Methods

The industrial production of roluperidone hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Roluperidone hydrochloride undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Roluperidone hydrochloride has several scientific research applications:

Mechanism of Action

Roluperidone hydrochloride exerts its effects by blocking specific receptors:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Roluperidone hydrochloride is unique due to its specific receptor profile, particularly its high affinity for sigma 2 and 5-HT2A receptors, and its lack of affinity for dopamine, cholinergic, or histaminergic receptors . This unique profile makes it a promising candidate for the treatment of negative symptoms in schizophrenia, which are often not adequately addressed by other antipsychotic medications.

Properties

CAS No.

1937215-88-7

Molecular Formula

C22H28ClFN2O4

Molecular Weight

438.9 g/mol

IUPAC Name

2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one;dihydrate;hydrochloride

InChI

InChI=1S/C22H23FN2O2.ClH.2H2O/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27;;;/h1-8,16H,9-15H2;1H;2*1H2

InChI Key

NZKANSJXJCILHS-UHFFFAOYSA-N

SMILES

C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F.O.O.Cl

Canonical SMILES

C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F.O.O.Cl

Synonyms

MIN-101
roluperidone
roluperidone hydrochloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]isoindolin-1-one hydrochloride (the compound of Example 1, 39.4 mmol) was added to water (30 mL) and acetone (210 mL), and mixture was heated at 60° C. for dissolution. The mixture was added dropwise with ethyl acetate (100 mL) and stand for cooling to room temperature. The crystals precipitated were collected by filtration and the resulting crystals were washed with ethyl acetate and dried under reduced pressure to obtain the title compound (yield: 79%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
79%

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